Dibutyl naphthalene-1,2-dicarboxylate
Description
The exploration of novel organic molecules continues to be a cornerstone of innovation in materials science. Among the vast array of organic structures, those incorporating aromatic cores have garnered significant attention due to their inherent rigidity, thermal stability, and unique electronic properties. Naphthalene (B1677914) dicarboxylates, a class of compounds built upon a dual-ring aromatic naphthalene framework functionalized with two carboxylate groups, represent a particularly promising area of research. These molecules serve as versatile building blocks for a new generation of high-performance materials. The specific placement of the dicarboxylate groups on the naphthalene rings allows for the fine-tuning of the resulting materials' structural and functional properties. This introduction provides a gateway into the chemistry of these compounds, with a specific focus on Dibutyl naphthalene-1,2-dicarboxylate, and their growing importance in the development of advanced materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
249299-73-8 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dibutyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H24O4/c1-3-5-13-23-19(21)17-12-11-15-9-7-8-10-16(15)18(17)20(22)24-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI Key |
BSALDGPEFGOAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dibutyl Naphthalene 1,2 Dicarboxylate and Its Analogues
Direct Esterification Approaches to Naphthalene (B1677914) Dicarboxylates
Direct esterification represents the most straightforward method for synthesizing dialkyl naphthalene dicarboxylates. This approach typically involves the reaction of a naphthalene dicarboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com
The synthesis of dibutyl naphthalene-1,2-dicarboxylate can be achieved by reacting naphthalene-1,2-dicarboxylic acid with butanol. This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com To drive the reaction toward the product side, it is common to use an excess of the alcohol, which can also serve as the reaction solvent. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the butanol. Subsequent dehydration yields the final diester product. While specific literature on the 1,2-isomer is limited, the principles are well-established for other isomers like 2,6-naphthalenedicarboxylic acid, which is used to produce high-performance polyesters. wikipedia.org
The efficiency of direct esterification is highly dependent on the catalytic system employed. Various catalysts are used to accelerate the reaction rate and improve the yield. Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. masterorganicchemistry.comgoogle.com The concentration of the acid catalyst can significantly impact the reaction rate; for example, using 80% sulfuric acid resulted in a much higher conversion of diacid compared to 60% sulfuric acid. google.com
Beyond simple mineral acids, various metal-based catalysts have been investigated for the synthesis of related dimethyl naphthalene dicarboxylates, providing insights applicable to dibutyl esters. Studies on the esterification of 2,6-naphthalene dicarboxylic acid with methanol (B129727) identified ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) as effective catalysts. researchgate.net Optimized conditions using ammonium molybdate, such as a reaction temperature of 190°C and a short reaction time, led to a conversion rate of 95.03%. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. researchgate.net
| Catalyst System | Naphthalene Dicarboxylic Acid Isomer | Alcohol | Key Reaction Conditions | Conversion/Yield | Reference |
| Sulfuric Acid (80%) | Naphthalene diacid | Methanol | Not specified | 60% conversion | google.com |
| Ammonium Molybdate | 2,6-Naphthalene dicarboxylic acid | Methanol | 190°C, 0.5 h, 1% catalyst | 95.03% conversion | researchgate.net |
| Sodium Tungstate | 2,6-Naphthalene dicarboxylic acid | Methanol | 215°C, 3 h, 3% catalyst | 92.80% conversion | researchgate.net |
Multi-Step Synthesis Pathways for Naphthalene-1,2-dicarboxylate Derivatives
Multi-step syntheses offer greater flexibility and control in creating complex naphthalene-1,2-dicarboxylate derivatives and related structures. These pathways often involve building or modifying the naphthalene ring system through strategic chemical transformations.
A common and efficient multi-step approach involves the use of a naphthalene dicarboxylic anhydride (B1165640) precursor. For the synthesis of this compound, the corresponding naphthalene-1,2-dicarboxylic anhydride would be the ideal starting material. The synthesis is a two-step process: first, the anhydride reacts with butanol in a nucleophilic acyl substitution to open the ring, forming a monoester-monoacid intermediate. In the second step, the remaining carboxylic acid group is esterified, typically under acidic conditions, to yield the final diester.
This method is widely used for analogous compounds. For instance, 1,8-naphthalic anhydride, prepared by the oxidation of acenaphthene, is a key precursor for a wide range of naphthalimides. wikipedia.org Similarly, phthalic anhydride, the benzene (B151609) analogue, is a commodity chemical used to produce phthalate (B1215562) ester plasticizers by reacting it with various alcohols. wikipedia.orggoogle.com The reaction of the anhydride with the alcohol is often the first step in these large-scale industrial processes. google.com
Reductive alkylation is a powerful technique for transforming flat aromatic systems into complex three-dimensional structures. While specific examples involving the direct reductive alkylation of this compound to form bridged structures are not prevalent in the provided literature, the principles can be inferred from related reactions. This process typically involves a Birch reduction of the naphthalene ring system using a dissolving metal (like lithium or sodium in liquid ammonia) in the presence of an alcohol. This generates a highly nucleophilic carbanion intermediate. Quenching this intermediate with an electrophile, such as a dihaloalkane, would install an alkyl bridge across the reduced ring, creating a bicyclic or polycyclic structure. Studies on the Birch reductive alkylation of substituted α-tetralones, which contain a partially hydrogenated naphthalene core, demonstrate the feasibility of this type of transformation. researchgate.net
Cycloaddition reactions provide a sophisticated method for constructing the naphthalene ring system itself, with functional groups pre-arranged for conversion into dicarboxylates. A [2+2+2] cycloaddition strategy has been successfully used to create a naphthalene core with a 1,2,3,4-tetracarbonyl derivatization pattern. beilstein-journals.org This reaction involves the cycloaddition of an aryne precursor with two equivalents of an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to build the tetraester-substituted naphthalene ring. beilstein-journals.org The resulting tetraesters can then be selectively hydrolyzed and decarboxylated to yield naphthalene-1,2-dicarboxylate derivatives.
Green Chemistry Principles in the Synthesis of Naphthalene Dicarboxylates
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable compounds like naphthalene dicarboxylates. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally friendly and efficient processes. Key areas of focus include the use of safer solvents, the development of solvent-free reaction conditions, and the utilization of renewable starting materials to replace petroleum-derived feedstocks.
Solvent-Free and Environmentally Benign Reaction Conditions
A primary goal in green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. This has led to the exploration of solvent-free synthesis and the use of environmentally benign reaction media.
One effective strategy for synthesizing esters, such as dicarboxylates, under green conditions involves direct diesterification without a solvent. nih.gov Research has demonstrated an efficient methodology for creating symmetrical methylene (B1212753) diesters by directly reacting aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov This approach not only avoids hazardous solvents but also offers high product yields and simplifies the work-up and purification process. nih.gov The use of phase-transfer catalysts can enhance the electrophilicity of reactants like dichloroalkanes, enabling clean and efficient transformations in short reaction times. nih.gov
Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. researchgate.netscispace.com This technique can lead to cleaner, more economical, and efficient processes by removing the need for a solvent. researchgate.net For instance, the synthesis of various dyes has been successfully achieved by mixing the reactants and exposing them to microwave irradiation, a method that is significantly faster and cleaner than traditional heating. scispace.com Mechanochemistry, which involves inducing reactions in solids by grinding or milling, represents another promising solvent-free method, particularly for synthesizing polyaromatic compounds that often suffer from poor solubility in green solvents. researchgate.net
In addition to eliminating solvents, the use of solid acid catalysts that are non-corrosive, reusable, and environmentally friendly is a key aspect of benign synthesis. researchgate.netmdpi.com Catalysts like Nafion® NR50, a solid polymeric acid, have been effectively used in cyclization reactions to produce quinoline (B57606) skeletons under microwave irradiation, showcasing a green and efficient protocol. mdpi.com Such heterogeneous catalysts can be easily separated from the reaction mixture, simplifying product isolation and allowing for catalyst recycling, which aligns with the principles of sustainable chemistry. researchgate.net
Table 1: Comparison of Reaction Conditions for Diester Synthesis
| Feature | Conventional Method | Green Solvent-Free Method |
| Solvent | Typically uses volatile organic solvents | None (Solvent-free) nih.gov |
| Catalyst | Often requires strong, corrosive acids | Phase-transfer catalysts (e.g., TBAB) or solid acids (e.g., Nafion) nih.govmdpi.com |
| Heating | Conventional heating | Conventional heating or Microwave Irradiation nih.govmdpi.com |
| Reaction Time | Can be several hours to days | Often shorter, from seconds to a few hours nih.govscispace.com |
| Work-up | Often involves complex extraction and purification steps | Facile work-up and purification nih.gov |
| Environmental Impact | Generates solvent waste, potential for pollution | Minimal waste, environmentally friendly nih.gov |
Utilization of Bio-Renewable Feedstocks in Dicarboxylate Synthesis
The chemical industry's reliance on petroleum-based feedstocks is a major sustainability challenge. A key tenet of green chemistry is the transition toward using bio-renewable resources, such as biomass, as the primary source of carbon for chemical synthesis. nih.govresearchgate.net Biomass, which includes materials like lignocellulose, offers a rich source of highly functionalized molecules that can be converted into valuable platform chemicals, including the precursors for dicarboxylates. nih.gov
Significant progress has been made in developing methods to produce dicarboxylic acids (DCAs) from renewable sources like glucose. lbl.gov Researchers have engineered microorganisms, such as E. coli, to act as biocatalysts, converting glucose intermediates into DCAs of various chain lengths. lbl.gov This synthetic biology approach allows for precise control over the final product and offers a scalable, pharmaceutical-like production method from renewable materials. lbl.gov
Another innovative approach involves using greenhouse gases as a feedstock. For example, acetylene (B1199291) dicarboxylic acid (ADCA) can be synthesized in two steps from methane (B114726) (CH4) and carbon dioxide (CO2). digitellinc.com Subsequently, organisms like E. coli can be adapted to use ADCA as their exclusive carbon source, metabolizing it into valuable chemicals and biomass. digitellinc.com This strategy not only utilizes renewable feedstocks but also contributes to mitigating the atmospheric concentration of potent greenhouse gases. digitellinc.com
Lignin, a major component of plant biomass and a common waste product from the paper industry, is another sustainable feedstock. nih.gov The bacterium Rhodococcus opacus is capable of catabolizing a wide range of feedstocks, including lignin, and converting them into value-added chemicals. nih.gov Through genetic engineering and adaptive evolution, this microbe can be optimized to produce compounds like esters and hydrocarbons, demonstrating the potential for valorizing industrial waste streams into useful chemical products. nih.gov
Table 2: Examples of Bio-Renewable Feedstocks for Dicarboxylate Synthesis
| Feedstock | Conversion Method | Organism/Catalyst | Target Product | Reference |
| Glucose | Microbial Fermentation | Genetically modified E. coli | Dicarboxylic acids (DCAs) of varying chain lengths | lbl.gov |
| Methane (CH4) & Carbon Dioxide (CO2) | Chemical synthesis followed by microbial metabolism | N/A for initial synthesis; Adapted E. coli for metabolism | Acetylene dicarboxylic acid (ADCA) as an intermediate | digitellinc.com |
| Lignin & Industrial Wastes | Bioconversion | Rhodococcus opacus | Esters, free fatty acids, hydrocarbons | nih.gov |
| Biomass (general) | Catalytic Transformation | Various catalysts | Platform chemicals for monomers and fine chemicals | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of Dibutyl Naphthalene 1,2 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Dibutyl naphthalene-1,2-dicarboxylate. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the two butyl ester chains. The aromatic region would likely display a complex pattern of multiplets between 7.0 and 8.5 ppm, characteristic of a substituted naphthalene system. The chemical shifts and coupling constants of these six protons would be highly dependent on the anisotropic effects of the adjacent carbonyl groups. The protons of the butyl chains would appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-) are anticipated to be the most deshielded of the aliphatic protons, likely appearing as a triplet around 4.0-4.4 ppm. The subsequent methylene groups would resonate at progressively higher fields (approx. 1.4-1.8 ppm), with the terminal methyl protons (-CH₃) appearing as a triplet around 0.9-1.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The two carbonyl carbons (C=O) of the ester groups are expected to resonate in the downfield region, typically between 165 and 175 ppm. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (approx. 120-140 ppm). The chemical shifts of the aliphatic carbons in the butyl chains would include the methylene carbon attached to the oxygen (-C H₂-O) around 65-70 ppm, followed by the other chain carbons at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift theory and data from analogous compounds.
| Atom Type | Spectrum | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| Naphthalene Protons | ¹H NMR | 7.0 - 8.5 | Multiplets (m) |
| Ester Methylene (-OCH₂) | ¹H NMR | 4.0 - 4.4 | Triplet (t) |
| Chain Methylene (-CH₂-) | ¹H NMR | 1.4 - 1.8 | Multiplets (m) |
| Terminal Methyl (-CH₃) | ¹H NMR | 0.9 - 1.0 | Triplet (t) |
| Ester Carbonyl (C=O) | ¹³C NMR | 165 - 175 | Singlet |
| Naphthalene Carbons | ¹³C NMR | 120 - 140 | Singlets/Doublets |
| Ester Methylene (-OCH₂) | ¹³C NMR | 65 - 70 | Triplet |
| Chain Carbons (-CH₂-, -CH₃) | ¹³C NMR | 13 - 35 | Triplets/Quartet |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₂₀H₂₄O₄, giving it a monoisotopic mass of approximately 328.167 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) at m/z 328 would be expected. The fragmentation pattern would likely be dominated by cleavages related to the ester functional groups. Common fragmentation pathways for dialkyl esters include:
Loss of an alkoxy group: Cleavage of the C-O bond could result in the loss of a butoxy radical (•OC₄H₉), leading to a prominent ion.
Loss of an alkene: A McLafferty rearrangement could lead to the loss of butene (C₄H₈) from one of the ester chains, resulting in an ion at [M-56]⁺˙.
Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of a butyl radical (•C₄H₉), yielding an ion at [M-57]⁺.
Formation of a protonated anhydride (B1165640) ion: A characteristic fragment for ortho-diesters, analogous to the m/z 149 ion seen in dialkyl phthalates, could be formed, corresponding to the naphthalene anhydride structure.
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
Table 2: Predicted Key Mass Fragments for this compound (EI-MS) Predicted m/z values are based on common fragmentation pathways for aromatic diesters.
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 328 | [C₂₀H₂₄O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 271 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 255 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 213 | [M - C₄H₉ - C₄H₈]⁺ | Sequential loss of butyl radical and butene |
| 199 | [C₁₂H₇O₃]⁺ | Naphthalic anhydride-like cation |
| 57 | [C₄H₉]⁺ | Butyl cation |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights
UV-Vis Spectroscopy: The electronic absorption properties of this compound are dominated by the naphthalene chromophore. Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The spectrum would be expected to show a strong absorption band at shorter wavelengths (around 220-250 nm) and a more structured, less intense band at longer wavelengths (around 280-330 nm). The presence of the dicarboxylate substituents may cause a slight bathochromic (red) shift of these bands compared to unsubstituted naphthalene.
Fluorescence Spectroscopy: Naphthalene and many of its derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum (e.g., in the 280-330 nm range), this compound is expected to exhibit fluorescence emission at longer wavelengths. The emission spectrum provides insights into the energy of the first singlet excited state (S₁). The fluorescence quantum yield and lifetime are important photophysical parameters that could be determined to fully characterize its electronic behavior. researchgate.net
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantification.
Gas Chromatography (GC): As a semi-volatile organic compound, this compound is well-suited for GC analysis. Method development would typically involve:
Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate.
Injector: A split/splitless injector would be used, with an elevated temperature to ensure complete volatilization.
Oven Program: A temperature program starting at a moderate temperature and ramping up to a higher temperature (e.g., 300°C or more) would be necessary to elute the compound in a reasonable time with good peak shape.
Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector would provide definitive identification. thermofisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly for samples that are not thermally stable or for integration with certain sample preparation techniques.
Mode: Reversed-phase HPLC would be the method of choice.
Column: A C18 or C8 stationary phase would effectively retain the non-polar analyte.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to achieve good separation and peak shape.
Detector: A UV detector set to one of the absorption maxima of the naphthalene chromophore (e.g., ~230 nm or ~290 nm) would provide sensitive and selective detection. nist.gov
For the analysis of this compound at trace concentrations in complex matrices (e.g., environmental or biological samples), a surrogate analyte approach is highly beneficial. This technique is designed to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
The ideal surrogate is an isotopically labeled version of the analyte, such as deuterium-labeled this compound (e.g., containing deuterium (B1214612) on the butyl chains or the aromatic ring). This surrogate is chemically identical to the target analyte and will behave the same way during extraction, cleanup, and chromatographic analysis. However, it is distinguishable by a mass spectrometer due to its higher mass.
In practice, a known amount of the surrogate is added to the sample at the very beginning of the analytical procedure. The ratio of the native analyte signal to the surrogate signal is then used for quantification. This method improves the accuracy and precision of trace analysis by compensating for variations in recovery between samples. While specific application to this compound is not documented, the principles have been successfully applied to the analysis of analogous compounds like dibutyl phthalate (B1215562). nih.gov
Theoretical and Computational Chemistry Studies on Dibutyl Naphthalene 1,2 Dicarboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. arxiv.org For Dibutyl naphthalene-1,2-dicarboxylate, DFT calculations can predict bond lengths, bond angles, and dihedral angles for its ground electronic state. The geometry optimization process seeks to find a local minimum on the potential energy surface, which is confirmed when a vibrational frequency analysis yields no imaginary frequencies. researchgate.net
Theoretical studies on related naphthalene (B1677914) derivatives have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-31G(d,p), to investigate the effects of substituents on the naphthalene core's electronic and structural properties. researchgate.net By mapping the potential energy surface, DFT can also elucidate the energy landscapes, identifying stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes. The calculated HOMO-LUMO energy gap is another key parameter derived from DFT, providing an indication of the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net
Table 1: Representative DFT Functionals for Geometry Optimization
| Functional Type | Example Functional | Key Features |
| Hybrid GGA | B3LYP | Widely used, balances accuracy and computational cost. |
| Meta-GGA | SCAN | Offers improved accuracy for various systems. arxiv.org |
| Hybrid Meta-GGA | M06-2X | Good for thermochemistry and kinetics. chemrevlett.com |
To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for systems with more than 20-30 atoms. ohio-state.edu TDDFT is employed to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. ru.nlnih.gov These calculated energies can be directly compared to experimental absorption maxima (λmax) from UV-Vis spectroscopy. ru.nlnih.gov
The accuracy of TDDFT calculations is highly dependent on the choice of the exchange-correlation functional. ru.nlnih.gov Studies on core-substituted naphthalene diimides have evaluated a range of functionals, including generalized gradient approximation (GGA), global hybrid (GH), and range-separated hybrid (RSH) functionals. ru.nlnih.gov While global hybrids like PBE0 can provide accurate excitation energies, range-separated hybrids such as LCY-BLYP often show a more systematic and consistent trend when compared to experimental values. ru.nlnih.gov For this compound, TDDFT can predict its electronic absorption spectrum, identify the nature of the electronic transitions (e.g., π→π*), and calculate oscillator strengths to predict the intensity of absorption bands. github.io This is critical for understanding its photophysical behavior and potential applications in materials science.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, providing information on transition states and reaction rates that can be difficult to obtain experimentally.
Understanding the formation (esterification) and breakdown (degradation) of this compound requires a detailed analysis of the reaction pathways. Computational chemistry allows for the location of transition state (TS) structures, which are the maximum energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining the reaction rate.
For the esterification of naphthalene dicarboxylic acids, various catalysts are used to facilitate the reaction. researchgate.net Theoretical models can be constructed to study the role of the catalyst and determine the most favorable reaction mechanism. Methods like DFT can be used to optimize the geometries of reactants, products, intermediates, and transition states. chemrevlett.com Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that a located transition state correctly connects the reactants and products on the potential energy surface. chemrevlett.com By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. These computational approaches have been applied to study other reactions involving the naphthalene core, such as Diels-Alder cycloadditions, providing a framework for how the esterification and degradation of this compound could be investigated. chemrevlett.com
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve.
For a flexible molecule like this compound, with its two butyl chains, MD simulations can explore the vast conformational space to identify the most populated conformers and the dynamics of their interconversion. rsc.org Such simulations can reveal the flexibility of the ester side chains and how they interact with each other and with the naphthalene core. Furthermore, MD is a powerful tool for studying intermolecular interactions in condensed phases. Simulations of naphthalene in solution or in its crystalline form have been used to understand solvation effects and predict crystal morphology. nih.govrsc.org By simulating multiple this compound molecules together, one can study aggregation behavior and the nature of the non-covalent interactions (e.g., π-π stacking, van der Waals forces) that govern its bulk properties. rsc.org
Predicting Structure-Property Relationships in Naphthalene Dicarboxylate Systems
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models use statistical methods to correlate calculated molecular descriptors with experimentally observed activities or properties. mdpi.com
For naphthalene dicarboxylate systems, QSAR could be used to predict properties like solubility, toxicity, or material performance based on structural modifications. nih.gov The process involves generating a dataset of related molecules, calculating a wide range of molecular descriptors for each, and then building a mathematical model. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. mdpi.com Numerous studies have successfully applied QSAR to various naphthalene derivatives to predict their anticancer activity. nih.govresearchgate.netnih.gov By systematically varying the ester groups (e.g., from dibutyl to diethyl or dipropyl) in a series of naphthalene-1,2-dicarboxylates, a QSAR model could be developed to predict specific properties, guiding the design of new compounds with optimized characteristics without the need for exhaustive synthesis and testing. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, LogP | Size, Shape, Hydrophobicity |
| Quantum Chemical | Total Energy, Ionization Potential, Electron Affinity | Stability, Electron-donating/accepting ability |
Applications of Naphthalene Dicarboxylates in Advanced Materials Development
Polymeric Materials Engineering
The incorporation of naphthalene (B1677914) dicarboxylate moieties into polymer chains allows for the precise engineering of materials with enhanced properties suitable for a range of demanding applications.
Naphthalene dicarboxylate-based polyesters are synthesized through polycondensation reactions, typically involving a naphthalene dicarboxylic acid or its diester derivative and a diol. A prominent example is poly(ethylene-2,6-naphthalene dicarboxylate) (PEN), a high-performance polyester (B1180765) synthesized from 2,6-naphthalenedicarboxylic acid or its dimethyl ester and ethylene (B1197577) glycol. wikipedia.org The synthesis is generally a two-stage melt polycondensation process. mdpi.com
These polyesters are noted for their superior thermal and barrier properties compared to conventional polyesters like poly(ethylene terephthalate) (PET). For instance, copolyesters of poly(l,4-cyclohexylenedimethylene terephthalate-co-l,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN) have been synthesized by melt polymerization, demonstrating that the incorporation of 2,6-naphthalenedicarboxylic acid (NDA) enhances the glass transition temperature (Tg). researchgate.net
| Monomers | Polymer | Synthesis Method | Key Properties |
| 2,6-Naphthalenedicarboxylic acid, Ethylene glycol | Poly(ethylene naphthalate) (PEN) | Melt Polycondensation | High thermal stability, excellent barrier properties |
| Terephthalic acid, 2,6-Naphthalenedicarboxylic acid, 1,4-Cyclohexanedimethanol | Poly(l,4-cyclohexylenedimethylene terephthalate-co-l,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN) | Melt Polymerization | Improved glass transition temperature, superior optical and barrier properties compared to PET and PEN. researchgate.net |
| 1,4-Naphthalenedicarboxylic acid or 2,6-Naphthalenedicarboxylic acid, Terephthalic acid, Ethylene glycol, Neopentyl glycol | Poly(terephthalic acid-naphthalene dicarboxylic acid-ethylene glycol-neopentyl glycol) (PENTN) | Melt Polymerization | Amorphous structure, high transparency, enhanced gas barrier properties. acs.org |
Naphthalene dicarboxylates are used to create functional copolymers with tailored properties for electronic and packaging applications. Naphthalene diimide (NDI)-based conjugated polymers, for example, are gaining attention for their high electron mobilities, making them suitable for organic electronics. researchgate.net Copolymers of NDI with units like dithiophene have been synthesized and their structure-property relationships investigated for applications in organic field-effect transistors (OFETs). researchgate.netfigshare.com
In the realm of packaging, the introduction of naphthalene dicarboxylic acid into polyester structures can significantly improve gas barrier properties. A series of poly(terephthalic acid-naphthalene dicarboxylic acid-ethylene glycol-neopentyl glycol) (PENTN) copolyesters were prepared, which were amorphous and exhibited enhanced gas barrier capabilities, making them suitable for packaging materials. acs.org The rigid naphthalene unit reduces the free volume in the polymer matrix, thereby hindering the permeation of gases. acs.org
The incorporation of naphthalene dicarboxylate moieties has a profound impact on the architecture and performance of polymers. The rigid and planar nature of the naphthalene ring restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved thermal stability. researchgate.net For example, in PENTN copolyesters, the Tg increases linearly with the content of 2,6-naphthalene dicarboxylate. acs.org
The bulky naphthalene group also influences the crystallinity of polyesters. While some naphthalene-based polyesters like PEN can be semi-crystalline, the introduction of naphthalene dicarboxylates in combination with other monomers like neopentyl glycol can effectively inhibit crystallization, resulting in amorphous polymers with high transparency. acs.org This amorphous nature is beneficial for applications requiring optical clarity. The polymer's thermal and optical properties are directly dependent on the ratio of different dicarboxylic acids used in its synthesis. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Naphthalene dicarboxylates are excellent organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their rigidity and ability to coordinate with metal ions in various modes.
Naphthalene dicarboxylates, particularly the 2,6-isomer, are widely used in the design and synthesis of MOFs. wikipedia.org These MOFs are typically synthesized under solvothermal conditions, where a metal salt and the naphthalene dicarboxylate linker are heated in a solvent. rsc.orgacs.org The choice of metal ion, solvent system, temperature, and metal-to-ligand ratio can lead to a variety of distinct structures. rsc.org
Lanthanide-based MOFs using 2,6-naphthalenedicarboxylate have been synthesized, exhibiting interesting luminescent properties. rsc.org For instance, a europium-based MOF, [Eu2(NDC)3(DMF)2∙DMF], has been reported. rsc.org Functionalized naphthalene dicarboxylates can also be used to create MOFs with tailored properties, such as enhanced gas adsorption. rsc.org
| Metal Ion | Naphthalene Dicarboxylate Ligand | MOF Designation/Formula | Key Structural Feature | Potential Application |
| La, Nd, Eu, Gd | 2,6-Naphthalenedicarboxylate (NDC) | SLUG-49, -50, -51, -52 | 3D frameworks with varying topologies and lanthanide coordination numbers. rsc.org | Luminescence, Sensing. rsc.org |
| Y | 2,6-Naphthalenedicarboxylate (NDC) | - | Six different MOF structures achieved by modifying synthetic conditions. nih.gov | - |
| Zn | 1-Aminonaphthalene-3,7-dicarboxylate | MOF-205-NH2 | Functionalized porous framework. rsc.org | Gas adsorption (H2, CO2). rsc.org |
| Zr | 2,6-Naphthalenedicarboxylate (NDC) | Zr-NDC MOF | Octahedral morphology. researchgate.net | Adsorptive removal of dyes. researchgate.net |
The use of naphthalene dicarboxylate linkers, often in conjunction with auxiliary ligands, allows for the construction of coordination polymers with remarkable structural diversity, ranging from 1D chains to 2D layers and 3D frameworks. acs.orgglobethesis.com For example, by using 4-aminonaphthalene-2,6-dicarboxylic acid with various transition metals and auxiliary ligands, a series of 2D and 3D coordination polymers have been synthesized. acs.org
The tunability of these networks is a key feature. By simply modifying the synthetic conditions or the choice of auxiliary ligands, different structures and, consequently, different properties can be achieved. nih.gov This structural diversity is crucial for applications in areas such as catalysis, luminescence sensing, and gas storage. acs.orgnih.gov For instance, a zinc-based coordination polymer with a naphthalene-2,6-dicarboxylate linker has been shown to be an effective luminescent sensor for Fe(III) ions. nih.gov
Advanced Organic Electronic and Optoelectronic Materials
Naphthalene dicarboxylates and their derivatives are pivotal in the advancement of organic electronic and optoelectronic materials. Their rigid, planar aromatic structures and tunable electronic properties make them excellent building blocks for a variety of functional materials. A particularly important class of these materials is the naphthalene diimides (NDIs), which are synthesized from naphthalenetetracarboxylic dianhydride, a derivative of naphthalene dicarboxylic acid.
Naphthalene Diimides (NDIs) as Electron Acceptors and Charge Transport Materials
Naphthalene diimides (NDIs) are a class of organic compounds characterized by a naphthalene core fused with two imide groups. emu.edu.tr This structure results in a planar, electron-deficient aromatic system, making NDIs excellent n-type (electron-transporting) semiconductor materials. acs.org Their ability to accept electrons is a key property, stemming from the electron-withdrawing nature of the imide groups and the extended π-conjugated system of the naphthalene core. wikipedia.org
The synthesis of symmetrical NDIs is typically a straightforward, one-step process involving the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. emu.edu.tracs.org This synthetic accessibility allows for the straightforward modification of the NDI structure, enabling the tuning of its electronic and physical properties. For example, attaching different alkyl or aryl groups to the imide nitrogen atoms can influence the molecule's solubility, molecular packing, and energy levels. emu.edu.tr
NDIs are known for their high thermal, chemical, and photochemical stability, as well as good conductivity and excellent optical properties. emu.edu.tr These robust characteristics, combined with their strong electron-accepting nature, make them highly suitable for use in a range of electronic devices where efficient electron transport is crucial. acs.org
Key Properties of Naphthalene Diimides (NDIs):
| Property | Description | Reference |
|---|---|---|
| Electron Affinity | High electron affinity due to the electron-deficient aromatic core, making them excellent electron acceptors. | wikipedia.org |
| Charge Carrier Mobility | Exhibit high electron mobility, facilitating efficient charge transport in electronic devices. | emu.edu.tr |
| Chemical and Thermal Stability | Robust molecular structure leads to high stability under various operating conditions. | emu.edu.tr |
| Synthetic Versatility | The ease of synthesis allows for chemical modifications to fine-tune properties for specific applications. | acs.org |
| Optical Properties | Functionalization of the naphthalene core can alter absorption and fluorescence properties. | acs.org |
Role in Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs), and OLEDs
The favorable electronic properties of Naphthalene Diimides (NDIs) have led to their widespread investigation and application in various organic electronic devices. bohrium.com
Organic Field-Effect Transistors (OFETs): As n-type semiconductors, NDIs are extensively used as the active channel material in OFETs. Their planar structure facilitates ordered molecular packing (π-stacking), which is essential for efficient charge transport. OFETs based on NDIs have demonstrated high electron mobilities, making them suitable for applications in logic circuits, sensors, and displays.
The versatility and performance of NDIs have established them as a cornerstone in the development of next-generation organic electronic and optoelectronic materials. acs.orgbohrium.com
Future Research Directions and Emerging Trends in Dibutyl Naphthalene 1,2 Dicarboxylate Chemistry
Development of Novel Synthetic Strategies for Regioselective Functionalization
A primary challenge in naphthalene (B1677914) chemistry is controlling the position of functional groups on the bicyclic aromatic system. rsc.org Traditional methods like electrophilic aromatic substitution often yield mixtures of isomers, making it difficult to prepare polysubstituted naphthalenes efficiently. rsc.orgresearchgate.net Future research is intensely focused on developing highly regioselective synthetic methods.
A major trend is the application of transition-metal-catalyzed C-H bond functionalization. researchgate.net This strategy offers a more efficient and environmentally friendly route to derivatives by avoiding pre-functionalized starting materials. anr.fr The choice of a directing group (DG) attached to the naphthalene skeleton is critical for controlling the selectivity of these reactions. researchgate.net Carbonyl groups, such as the esters in dibutyl naphthalene-dicarboxylate, can serve as weakly coordinating directing groups, guiding functionalization to specific adjacent (ortho) or more distant (peri) positions. anr.frresearchgate.net Research efforts are aimed at optimizing catalytic systems, often involving palladium or rhodium, to precisely control which C-H bond is activated. anr.frresearchgate.net For instance, palladium catalysis has been used for the regioselective oxygenation and halogenation of 1-carbonylnaphthalenes. anr.fr
Beyond C-H activation, innovative strategies are emerging. One such approach is "skeletal editing," which transmutes atoms within an existing heterocyclic framework to generate substituted naphthalenes. nih.gov A recently developed method inspired by the Wittig reaction allows for the conversion of isoquinolines into naphthalenes by swapping a nitrogen atom for a carbon unit in a single step. nih.gov Other advanced techniques include benzannulation reactions, which construct the naphthalene core from simpler precursors, providing controlled access to complex substitution patterns.
| Method/Strategy | Catalyst/Reagent | Directing Group (DG) | Target Position(s) | Key Finding |
| C-H Activation | Palladium (Pd) | Carbonyl (e.g., aldehyde, amide) | C2 or C8 | Allows for regioselective halogenation or oxygenation depending on the specific DG and conditions. anr.fr |
| C-H Activation | Rhodium (Rh) | Various | β-position | The catalyst, rather than the substrate, controls the β-selectivity for reactions like alkenylation. researchgate.net |
| C-H Amination | Silver(I) | Picolinamide | C4 | Enables facile amination of 1-naphthylamine (B1663977) derivatives at room temperature. researchgate.netdntb.gov.ua |
| Skeletal Editing | Phosphonium ylide | N/A (uses isoquinoline (B145761) precursor) | Varied | Achieves a nitrogen-to-carbon single-atom transmutation to create substituted naphthalenes. nih.gov |
| [4+2] Cycloaddition | Aryne intermediates | N/A (uses 2-pyrone precursor) | Varied | Efficiently synthesizes multisubstituted naphthalenes via a Diels-Alder and decarboxylation sequence. rsc.org |
Advanced Computational Design of Naphthalene Dicarboxylate-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of naphthalene-based materials, guiding experimental efforts. ssrn.comsamipubco.com Future research will increasingly rely on these in silico methods to design novel materials with tailored electronic, optical, and structural characteristics before their synthesis.
DFT is employed to investigate fundamental properties such as molecular geometry, electronic structure, and thermochemistry. ssrn.comsamipubco.com A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps predict a molecule's reactivity, stability, and optical properties. ssrn.comsamipubco.com For instance, DFT calculations using the B3LYP hybrid functional are known to provide accurate predictions of the HOMO-LUMO gap for heterocyclic and aromatic compounds. ssrn.comnih.gov
For materials with potential applications in optics and electronics, Time-Dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra. ssrn.com This allows researchers to predict how a molecule will interact with light and to understand its photophysical properties, which is crucial for designing materials for sensors, photocatalysts, or light-emitting devices. rsc.org Computational methods are also vital in the design of complex supramolecular structures. For example, quantum chemistry approaches are used to design novel Lantern Organic Frameworks (LOFs) and to understand the π–π stacking interactions that govern their assembly. nih.gov
| Computational Method | Basis Set Example | Investigated Properties | Application Area |
| Density Functional Theory (DFT) | 6-31G, aug-cc-pVQZ | Molecular geometry, HOMO-LUMO gap, electronic band gap, Natural Bond Orbitals (NBO), thermochemistry. ssrn.comsamipubco.com | Predicting stability, reactivity, and fundamental electronic characteristics of naphthalene compounds. samipubco.com |
| Time-Dependent DFT (TD-DFT) | B3LYP/6-31G | UV-Visible absorption spectra, electronic transitions, excited states. ssrn.comrsc.org | Design of materials with specific optical and photophysical properties (e.g., dyes, sensors). ssrn.com |
| DFT with Dispersion Correction (DFT-D) | B3LYP-D3/6-31+G(d) | Noncovalent interactions (e.g., π–π stacking), binding energies, crystal packing. nih.govresearchgate.net | Design and analysis of self-assembled structures like dimers, organic frameworks, and crystals. researchgate.netmdpi.com |
| Phonon Band Spectrum Analysis | DFT | Dynamical stability of novel 2D materials. bohrium.com | Guiding the design of new, stable nanosheets for applications like VOC sensing. bohrium.com |
Exploration of New Catalytic Applications and Reaction Pathways
The rigid and electronically tunable nature of the naphthalene dicarboxylate scaffold makes it an excellent platform for developing new catalysts and exploring novel reaction pathways. A significant emerging trend is the use of naphthalene dicarboxylates as organic ligands or linkers in coordination polymers and Metal-Organic Frameworks (MOFs) that function as heterogeneous catalysts. acs.org These materials offer high stability, efficacy, and recyclability. For example, a coordination polymer incorporating a 4-aminonaphthalene-2,6-dicarboxylate ligand has demonstrated excellent catalytic activity in Henry and Knoenagel condensation reactions. acs.org
The unique electronic properties of the naphthalene core are also being harnessed in photocatalysis. Research has explored the photocatalytic reforming of naphthalene itself to produce molecular hydrogen, demonstrating the potential to convert organic pollutants into valuable chemical energy. mdpi.com The efficiency of such processes depends on the photocatalyst (e.g., TiO2) and the reaction intermediates that form on its surface. mdpi.com
Furthermore, the specific arrangement of functional groups on the naphthalene ring can be used to control reaction selectivity. The behavior of Brønsted and Lewis acid sites on different catalysts can dictate the reaction pathway for naphthalene hydrogenation, leading selectively to either partial hydrogenation products like tetralin or ring-opened products. researchgate.net Additionally, chiral C,N-palladacycles incorporating a naphthalene moiety have been synthesized and evaluated as catalysts for enantioselective allylic substitution reactions, opening pathways to valuable chiral organic molecules. nih.govnih.gov
| Naphthalene System | Type of Catalysis | Reaction / Application | Key Finding |
| Coordination Polymers with Naphthalene Dicarboxylate Linkers | Heterogeneous Catalysis | Henry and Knoenagel condensation of benzaldehydes. acs.org | The material acts as a stable, effective, and recyclable catalyst. acs.org |
| Palladacyclic Imidazoline-Naphthalene Complexes | Enantioselective Catalysis | Allylic substitution reactions. nih.govnih.gov | The naphthalene-based ligand framework creates a chiral environment for asymmetric synthesis. nih.gov |
| Naphthalene Substrate with TiO2 | Photocatalysis | H2 production from photocatalytic reforming of naphthalene. mdpi.com | Demonstrates a pathway for converting aromatic compounds into fuel. mdpi.com |
| Naphthalene Substrate with Metal Phosphide Catalysts | Selective Hydrogenation | Hydrogenation to tetralin or BTX. researchgate.net | The ratio of Brønsted to Lewis acid sites on the catalyst controls the reaction selectivity. researchgate.net |
Integration into Multi-Functional Hybrid Materials
One of the most promising future directions for naphthalene dicarboxylates is their use as building blocks for multi-functional hybrid materials, particularly Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic molecules. Naphthalene dicarboxylates are highly sought-after linkers due to their rigidity and ability to form robust, porous structures. researchgate.net
Research in this area is exploring how different isomers of naphthalene dicarboxylic acid lead to MOFs with varied structures and properties. researchgate.net A key technique that is advancing the field is "coordination modulation," where competing ligands are added during MOF synthesis. frontiersin.orgnih.gov This method allows for programmable access to different MOF phases from the same metal-ligand combination, which is particularly powerful for rare-earth metals like Yttrium (Y), enabling systematic control over the final structure. frontiersin.orgnih.gov
The resulting naphthalene dicarboxylate-based MOFs exhibit a wide range of functional properties. Their porous nature makes them excellent candidates for gas storage and separation. nih.gov Furthermore, the electronic characteristics of the naphthalene linker can impart luminescence, making these MOFs suitable for chemical sensing applications. nih.govnih.gov For example, introducing amino groups onto the naphthalene dicarboxylate linker can lead to MOFs with enhanced CO2 adsorption and favorable fluorescence properties. rsc.org These materials can detect the presence of other metal cations through changes in their fluorescent emission. nih.gov
| Hybrid Material | Naphthalene Linker | Metal Node | Key Property / Application |
| Y-NDC MOFs | Naphthalene-2,6-dicarboxylate (NDC) | Yttrium (Y³⁺) | Structural diversity controlled by coordination modulation; potential for fluorescent sensing. frontiersin.orgnih.gov |
| Ln-MOFs | Naphthalene dicarboxylate (NDC) | Lanthanides (e.g., Pr, Sm, Dy, Er) | Luminescence in the visible and near-infrared (NIR) regions. researchgate.net |
| Alkaline Earth MOFs | Amino-functionalized Naphthalene dicarboxylates | Ca²⁺, Sr²⁺, Ba²⁺ | 3D frameworks with potential for fluorescence and increased CO₂ adsorption. rsc.org |
| Zinc Coordination Polymers | Naphthalene-1,8-dicarboxylate derivatives | Zinc (Zn²⁺) | Tunable photoluminescence for potential use in chemical sensors. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing dibutyl naphthalene-1,2-dicarboxylate with high purity?
- Methodology :
- Esterification : React naphthalene-1,2-dicarboxylic acid with excess butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .
- Catalytic Dehydrogenation : For analogs like dibutyl phthalate, palladium-catalyzed dehydrogenation of cyclohexene derivatives yields aromatic esters. Adapt this method using naphthalene-based precursors .
- Purification : Use fractional distillation or column chromatography to isolate the ester. Verify purity via GC-MS or HPLC .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Determine crystal structure using high-quality crystals grown via slow evaporation in solvents like ethanol or DMSO .
- Spectroscopic Analysis : Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1720 cm⁻¹) and ¹H/¹³C NMR (e.g., butyl chain protons at δ 0.8–1.6 ppm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperatures >200°C expected for esters) .
Q. What standardized protocols exist for acute toxicity screening of this compound in model organisms?
- Methodology :
- OECD Guidelines : Follow OECD 423 (acute oral toxicity) or 402 (dermal toxicity) using rodents. Administer doses ranging from 50–2000 mg/kg and monitor mortality, body weight, and organ pathology for 14 days .
- Ecotoxicology : Test aquatic toxicity using Daphnia magna (48-hour EC₅₀) or algae (72-hour growth inhibition). Compare results to structurally similar phthalates (e.g., dibutyl phthalate LC₅₀: ~1–10 mg/L) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?
- Methodology :
- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to assess microbial degradation in aqueous systems. Compare degradation rates to benzene-based analogs (e.g., dibutyl phthalate: 50% degradation in 28 days) .
- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict log Kow and BCF values. Validate experimentally using fish (e.g., OECD 305) .
Q. What strategies can resolve contradictions in toxicological data across different model organisms or exposure routes?
- Methodology :
- Meta-Analysis : Systematically compare datasets from inhalation, oral, and dermal exposure routes using inclusion criteria like species (humans vs. rodents), endpoints (hepatic vs. renal effects), and dose metrics .
- Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 enzyme inhibition) to identify metabolic pathways. For example, phthalates are metabolized to monoesters via lipase activity, which may explain species-specific toxicity .
Q. How can coordination polymers incorporating this compound be synthesized and optimized for catalytic or sensing applications?
- Methodology :
- Hydrothermal Synthesis : Combine this compound with metal salts (e.g., Zn²⁺, Co²⁺) and bipyridyl linkers. Optimize reaction temperature (80–120°C) and pH (5–7) for crystal growth .
- Property Tuning : Modify ligand rigidity by introducing nitro or methyl groups to the naphthalene backbone. Characterize porosity via BET surface area analysis and catalytic activity using probe reactions (e.g., CO₂ cycloaddition) .
Data Contradiction and Validation
Q. How can researchers validate conflicting data on the endocrine-disrupting effects of this compound?
- Methodology :
- Dose-Response Curves : Test low-dose (0.1–10 µM) vs. high-dose (100–1000 µM) effects in estrogen receptor (ER) transactivation assays. Compare results to positive controls (e.g., bisphenol A) .
- Cross-Species Validation : Replicate studies in zebrafish (OECD 234) and mammalian models (e.g., uterotrophic assay) to identify conserved mechanisms .
Tables for Key Comparative Data
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
